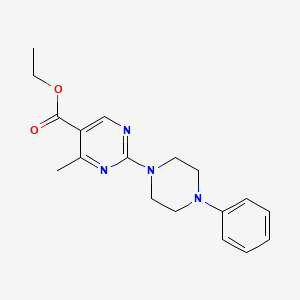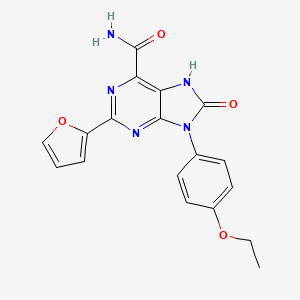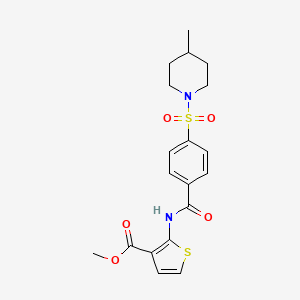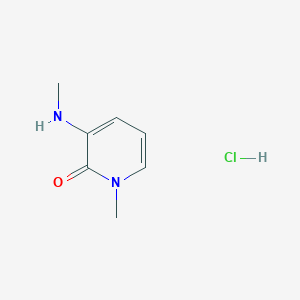![molecular formula C22H30N4O6 B2919669 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide CAS No. 896334-13-7](/img/structure/B2919669.png)
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a useful research compound. Its molecular formula is C22H30N4O6 and its molecular weight is 446.504. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity
Research on hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which share structural motifs with the compound , has shown promising anticonvulsant properties. These molecules incorporate fragments of well-known antiepileptic drugs and have been tested in various seizure models, demonstrating broad spectra of activity and a favorable safety profile (Kamiński et al., 2015).
Antioxidant and Enzyme Inhibitory Properties
Compounds incorporating morpholine and related structural motifs have been explored for their antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are relevant in the context of diseases such as Alzheimer's and Parkinson's. Studies indicate moderate to significant inhibitory potency, suggesting a potential therapeutic application in managing these conditions (Lolak et al., 2020).
Synthesis and Chemical Properties
The synthetic routes and chemical properties of related compounds, especially those involving reactions with morpholine, have been documented. These studies provide insights into the chemical behavior, reaction mechanisms, and potential applications of these compounds in pharmaceuticals and materials science (Solov’eva et al., 1993).
Orexin-1 Receptor Mechanisms and Compulsive Behavior
Research on compounds targeting the Orexin-1 receptor (OX1R) mechanisms, which modulate feeding, arousal, stress, and drug abuse, reveals a significant application in understanding and potentially treating compulsive food consumption and binge eating disorders. Specific antagonists have shown efficacy in reducing compulsive eating behaviors in animal models, highlighting the therapeutic potential of targeting OX1R mechanisms in eating disorders (Piccoli et al., 2012).
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl structure have been reported to exhibit activity against various cancer cell lines .
Biochemical Pathways
Compounds with similar structures have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, which are common mechanisms of action for anticancer agents .
Pharmacokinetics
The compound’s selectivity between cancer cells and normal cells suggests it may have favorable pharmacokinetic properties .
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects.
Action Environment
The compound’s activity against various cancer cell lines suggests it may be effective in a variety of biological environments .
properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O6/c27-20-3-1-7-26(20)8-2-6-23-21(28)22(29)24-14-17(25-9-11-30-12-10-25)16-4-5-18-19(13-16)32-15-31-18/h4-5,13,17H,1-3,6-12,14-15H2,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRXFTPCUQCVKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-2H-chromen-2-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2919587.png)



![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2919597.png)



![2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2919602.png)

![5-((2-Fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2919604.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone](/img/structure/B2919606.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2919608.png)